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molecular formula C18H25I3O3 B8481721 12-(2,4,6-Triiodophenoxy)dodecanoic acid CAS No. 500711-82-0

12-(2,4,6-Triiodophenoxy)dodecanoic acid

Cat. No. B8481721
M. Wt: 670.1 g/mol
InChI Key: ASUQKWSNPUTSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07264790B2

Procedure details

Ethanol (70 mL) was added with 12-bromododecanoic acid (4.8 g) and 2,4,6-triiodophenol (9.1 g) and the mixture was refluxed for dissolution. The solution was added with potassium hydroxide (2.2 g) and stirred for 12 hours. The precipitates obtained were separated by filtration, washed with ethanol and added with chloroform and 1 N hydrochloric acid to conduct extraction with chloroform twice. After the organic layer was dried over anhydrous magnesium sulfate, the solvent was removed, and the resulting residue was purified by silica gel column chromatography to obtain 12-(2,4,6-triiodophenoxy)dodecanoic acid (7.0 g, yield: 60%). In the same manner as the synthetic method of 12-(2,4,6-triiodophenoxy)dodecanoic acid, 16-(2,4,6-triiodophenoxy)hexadecanoic acid was synthesized from 16-bromohexadecanoic acid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14].[I:16][C:17]1[CH:22]=[C:21]([I:23])[CH:20]=[C:19]([I:24])[C:18]=1[OH:25].[OH-].[K+]>C(O)C>[I:16][C:17]1[CH:22]=[C:21]([I:23])[CH:20]=[C:19]([I:24])[C:18]=1[O:25][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14] |f:2.3|

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
BrCCCCCCCCCCCC(=O)O
Name
Quantity
9.1 g
Type
reactant
Smiles
IC1=C(C(=CC(=C1)I)I)O
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for dissolution
CUSTOM
Type
CUSTOM
Details
The precipitates obtained
CUSTOM
Type
CUSTOM
Details
were separated by filtration
WASH
Type
WASH
Details
washed with ethanol
ADDITION
Type
ADDITION
Details
added with chloroform and 1 N hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extraction with chloroform twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
IC1=C(OCCCCCCCCCCCC(=O)O)C(=CC(=C1)I)I
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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